4-[2-(Ethylsulfanyl)ethoxy]aniline
Description
4-[2-(Ethylsulfanyl)ethoxy]aniline is an aromatic amine derivative characterized by an aniline core substituted with a 2-(ethylsulfanyl)ethoxy group at the para position. Its molecular formula is C₁₁H₁₇NOS, with a molecular weight of 211.33 g/mol. The ethylsulfanyl (C₂H₅S-) group attached via an ethoxy linker confers moderate lipophilicity and electron-donating properties due to sulfur's lone pairs. This compound is of interest in medicinal chemistry and materials science, where substituent effects on reactivity and solubility are critical .
Properties
CAS No. |
790617-44-6 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(2-ethylsulfanylethoxy)aniline |
InChI |
InChI=1S/C10H15NOS/c1-2-13-8-7-12-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
InChI Key |
IOVZRGZIYDNDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylsulfanyl)ethoxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 2-(ethylsulfanyl)ethanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chloroaniline in a suitable solvent such as ethanol.
- Add 2-(ethylsulfanyl)ethanol and a base such as potassium carbonate.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of 4-[2-(Ethylsulfanyl)ethoxy]aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethylsulfanyl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[2-(Ethylsulfanyl)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Ethylsulfanyl)ethoxy]aniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, while the aniline moiety can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Research Findings and Trends
- Solubility-Toxicity Trade-offs : Oxygen-rich analogs (e.g., methoxyethoxy) exhibit lower toxicity in aqueous environments but reduced bioavailability compared to lipophilic sulfur-containing compounds .
- Synthetic Flexibility : Ethylsulfanyl and related groups are amenable to further functionalization (e.g., oxidation to sulfoxides), enabling diversification in drug discovery .
Biological Activity
4-[2-(Ethylsulfanyl)ethoxy]aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[2-(Ethylsulfanyl)ethoxy]aniline can be represented as follows:
- Molecular Formula : C11H15N1O1S1
- Molecular Weight : 213.31 g/mol
- IUPAC Name : 4-[2-(ethylsulfanyl)ethoxy]aniline
The biological activity of 4-[2-(Ethylsulfanyl)ethoxy]aniline is primarily attributed to its ability to interact with various biological targets. Its structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Moreover, the presence of the ethylsulfanyl group may enhance its reactivity with biological molecules, contributing to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-[2-(Ethylsulfanyl)ethoxy]aniline exhibit significant antimicrobial activity against a range of pathogens. A study investigating the structure-activity relationship (SAR) of related compounds found that modifications in the sulfanyl group can lead to increased potency against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-[2-(Ethylsulfanyl)ethoxy]aniline | 125 | Staphylococcus aureus |
| Compound A | 250 | Escherichia coli |
| Compound B | 62 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of 4-[2-(Ethylsulfanyl)ethoxy]aniline has been explored in various studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, likely through the inhibition of antiapoptotic proteins such as Bcl-2.
Case Study: In Vitro Cytotoxicity Assay
In a recent study, 4-[2-(Ethylsulfanyl)ethoxy]aniline was tested against several cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 15 to 30 µM, suggesting a promising therapeutic potential.
Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of 4-[2-(Ethylsulfanyl)ethoxy]aniline. For instance, modifications in the ethoxy group have been shown to enhance its biological activity:
- Synthesis : The compound can be synthesized through a multi-step process involving nucleophilic substitution reactions.
- Biological Evaluation : In vivo studies are needed to confirm its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
